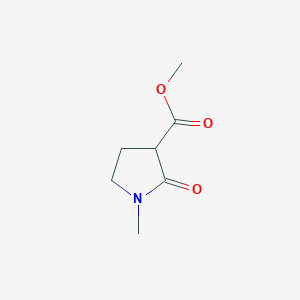

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

概述

描述

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 114724-98-0) is a pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is widely used in pharmaceutical and chemical research as a precursor or intermediate. The compound is typically stored at room temperature in a dry, dark environment and dissolved in DMSO for experimental use, with recommended heating and sonication to enhance solubility . Its purity exceeds 97%, as validated by HPLC, GC, and NMR analyses .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate primarily involves chemical synthesis. A common method includes the oxidation of pyrrolidine to form 2-oxopyrrolidine, followed by methylation and subsequent reaction with methyl formate to yield the target compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar chemical reactions but optimized for higher yields and efficiency. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the purity and consistency of the product .

化学反应分析

Types of Reactions: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

科学研究应用

Chemistry

In organic synthesis, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a building block for complex organic molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Oxidation : Converts the compound into carboxylic acids or ketones.

- Reduction : Transforms the ester group into alcohols.

- Substitution : Facilitates the introduction of different functional groups into the pyrrolidine ring .

Biology

The compound is studied for its biological activities, particularly in enzyme inhibition and receptor binding. Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for further investigation in drug development .

Case Study : A study on structurally modified derivatives demonstrated their potential as anticancer agents against A549 human pulmonary cancer cells. The derivatives showed varying degrees of cytotoxicity compared to established chemotherapeutics like cisplatin .

Medicine

This compound plays a crucial role as an intermediate in drug synthesis targeting neurological disorders. Its chiral nature allows it to interact differently with biological systems, enhancing the potential for developing selective drugs with fewer side effects .

Case Study : The synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid highlighted its use as an organocatalyst in asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in pharmaceuticals .

Industry

In industrial applications, this compound is utilized to produce polymers and materials with specific properties. Its versatility makes it suitable for various formulations in the chemical industry .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purification Technique | Catalyst Used |

|---|---|---|---|

| Reaction with methanol | 85 | Recrystallization | None |

| Michael addition | 90 | Chromatography | p-Toluenesulfonic acid |

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 25 | Induces apoptosis |

| This compound | A549 | 30 | Inhibits cell proliferation |

作用机制

The mechanism of action of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The ester and ketone groups allow it to participate in a range of chemical reactions, facilitating the formation of bonds with other molecules. This reactivity is crucial in its role as an intermediate in the synthesis of more complex compounds .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 30932-85-5)

- Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol .

- Key Differences : The ethyl ester group increases hydrophobicity compared to the methyl ester in the target compound. This may reduce aqueous solubility but improve lipid membrane permeability.

Methyl 2-oxopyrrolidine-3-carboxylate (CID 4738123)

- Molecular Formula: C₆H₉NO₃; Molecular Weight: 143.14 g/mol .

- Key Differences: Lacks the 1-methyl group, altering ring conformation and electronic properties.

Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (CAS: 1239764-72-7)

- Applications : Likely exhibits enhanced biological activity (e.g., antimicrobial or enzyme inhibition) due to the benzothiazole moiety, which is absent in the target compound.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (DMSO) | Melting Point (°C) | LogP* |

|---|---|---|---|---|

| Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | 157.17 | High (heated) | Not reported | ~0.5 (est.) |

| Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate | 171.19 | Moderate | Not reported | ~1.2 (est.) |

| Methyl 2-oxopyrrolidine-3-carboxylate | 143.14 | High | Not reported | ~-0.3 (est.) |

*LogP estimated using fragment-based methods.

Crystallographic and Conformational Analysis

- Ring Puckering: Pyrrolidine rings often adopt non-planar conformations.

- Hydrogen Bonding : Derivatives with hydroxyl or aromatic groups (e.g., ) exhibit intermolecular H-bonding, influencing crystal packing and stability .

生物活性

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (MMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

MMPC is a pyrrolidine derivative characterized by the presence of a methyl group at the 1-position and a carboxylate functional group. The synthesis of MMPC can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of appropriate carboxylic acids with amines or amino acids.

- Cyclization Processes : Utilizing intermediates that facilitate the formation of the pyrrolidine ring.

These synthesis methods allow for modifications that can enhance yield and purity, making MMPC a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that MMPC exhibits notable antimicrobial activity against various pathogens. Key findings include:

- Antifungal Activity : MMPC demonstrated effectiveness against Candida tenuis and Aspergillus niger at low concentrations, indicating its potential as an antifungal agent .

- Bacterial Activity : In vitro studies have shown that MMPC may inhibit the growth of certain Gram-positive bacteria, although specific data on its efficacy against Gram-negative pathogens remain limited .

The mechanism of action appears to involve interaction with bacterial cell membranes or inhibition of critical metabolic pathways, although detailed mechanisms are still under investigation.

Anticancer Properties

MMPC has also been explored for its anticancer activity . Studies utilizing human lung adenocarcinoma (A549) cell lines revealed:

- Cytotoxic Effects : MMPC exhibited varying degrees of cytotoxicity, with some derivatives showing significant reductions in cell viability compared to control treatments like cisplatin .

- Structure-Activity Relationship (SAR) : Modifications to the substituents on the pyrrolidine ring have been shown to influence anticancer efficacy significantly. For example, compounds with methoxy groups demonstrated enhanced activity compared to those without .

Case Studies

Several studies have highlighted the biological significance of MMPC:

- Antimicrobial Screening : A study screened multiple derivatives of MMPC against clinically relevant pathogens. Some derivatives showed promising results against multidrug-resistant strains, emphasizing the need for further exploration in drug development .

- Cytotoxicity Assessment : In a comparative study, MMPC was tested alongside established chemotherapeutics in A549 cells. The results indicated that while some derivatives maintained low toxicity towards non-cancerous cells, they effectively reduced viability in cancerous cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMPC, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | Lacks methyl group at position one |

| Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C9H15NO3 | Contains ethyl group instead of methyl |

| tert-butyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C12H19NO3 | Contains tert-butyl group affecting sterics |

MMPC's specific substitution pattern on the pyrrolidine ring contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

A diastereoselective synthesis via neutralization of diastereohomogeneous dimethyl glutarate hydrochlorides has been demonstrated as an efficient route. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature control : Maintaining 0–5°C during neutralization minimizes side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity (>95%) .

Reaction progress can be monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirmed by H NMR (characteristic singlet for methyl ester at δ 3.65–3.70 ppm).

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure and purity of this compound?

- H/C NMR : Assign the methyl ester (δ 3.65–3.70 ppm, H; δ 52–54 ppm, C), pyrrolidine ring protons (δ 2.30–3.10 ppm), and carbonyl groups (δ 170–175 ppm for ester, δ 205–210 ppm for ketone) .

- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1680 cm (amide/ketone C=O) .

- HRMS : Exact mass calculation for CHNO (MW 169.21 g/mol) with [M+H] at m/z 170.118 .

Advanced Research Questions

Q. What methodologies are recommended for resolving diastereoselectivity challenges in the synthesis of pyrrolidine derivatives like this compound?

Diastereoselectivity is achieved through:

- Steric and electronic control : Bulky aryl substituents at the 3-position favor the (2R*,3R*) configuration via transition-state stabilization .

- Chiral auxiliaries : Use of enantiopure amino alcohols (e.g., (S)-prolinol) improves enantiomeric excess (>90%) .

- Crystallization-driven resolution : Recrystallization in ethanol/water mixtures isolates the major diastereomer .

Q. What computational approaches are effective in analyzing the conformational dynamics and electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict puckering modes (e.g., Cremer-Pople parameters: θ = 15°, φ = 120°) .

- Molecular dynamics (MD) : Simulate solvation effects in explicit water models to assess conformational stability (e.g., half-life of chair vs. twist-boat conformers) .

- NBO analysis : Quantify hyperconjugation effects (e.g., n→π* interactions between carbonyl groups and adjacent substituents) .

Q. How should researchers address discrepancies between experimental data (e.g., NMR vs. X-ray results) when characterizing this compound?

- Crystal vs. solution state : X-ray data reflect solid-state conformations, while NMR captures dynamic equilibria. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence at 300 K) .

- Dynamic effects : If NMR signals suggest multiple conformers, compare with DFT-predicted energy barriers (<5 kcal/mol for interconversion) .

- Redundant verification : Cross-validate using IR, MS, and polarimetry ([α] = +32° for the (R,R)-enantiomer) .

Q. What are the key considerations in designing experiments to study the reactivity and functionalization potential of the oxopyrrolidine ring?

- Electrophilic sites : The 2-oxo group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the ester can undergo hydrolysis to carboxylic acids .

- Protecting groups : Use Boc-anhydride to protect the pyrrolidine nitrogen during C–H functionalization .

- Catalytic strategies : Pd-catalyzed cross-coupling at the 3-position (e.g., Suzuki-Miyaura with arylboronic acids) .

属性

IUPAC Name |

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLKVGYPYLXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。